5-Quinazolinol
Overview
Description
5-Quinazolinol, also known as Quinazolin-5-ol, is a heterocyclic compound . It is a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .
Synthesis Analysis
Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Molecular Structure Analysis
The molecular formula of 5-Quinazolinol is C8H6N2O . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
Physical And Chemical Properties Analysis
5-Quinazolinol has a molecular weight of 146.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of QUINAZOLIN-5-OL (5-Quinazolinol), focusing on six unique applications:
Anticancer Agents
Quinazolin-5-ol derivatives have shown significant potential as anticancer agents. These compounds can inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. For instance, certain quinazolinol derivatives have been found to selectively inhibit mutant p53 cancer cell lines, promoting apoptotic cell death . This makes them promising candidates for targeted cancer therapies.
Antimicrobial Agents
Quinazolin-5-ol and its derivatives exhibit broad-spectrum antimicrobial activity. They have been effective against a variety of bacterial and fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes, making these compounds valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Agents
Research has demonstrated that quinazolin-5-ol derivatives possess significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticonvulsant Agents
Quinazolin-5-ol derivatives have been explored for their anticonvulsant properties. These compounds can modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures. This application is particularly relevant for the development of new treatments for epilepsy and other seizure disorders .
Antihyperlipidemic Agents
Some derivatives of quinazolin-5-ol have shown promise as antihyperlipidemic agents. They can lower lipid levels in the blood by inhibiting key enzymes involved in lipid metabolism. This application is crucial for developing treatments for hyperlipidemia and associated cardiovascular diseases .
Antioxidant Agents
Quinazolin-5-ol derivatives also exhibit strong antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. This makes them valuable in the development of therapies for diseases where oxidative stress plays a key role, such as neurodegenerative diseases and certain types of cancer .
Antipsychotic Agents
Research has indicated that quinazolin-5-ol derivatives may have potential as antipsychotic agents. These compounds can modulate neurotransmitter systems in the brain, which is beneficial for treating psychiatric disorders such as schizophrenia and bipolar disorder .
Mechanism of Action
Target of Action
Quinazolin-5-ol, also known as 5-Quinazolinol, is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .
Mode of Action
Quinazoline derivatives are known to interact with their targets to exert their biological effects . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
Biochemical Pathways
Quinazoline derivatives are known to affect a broad range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been found to exhibit a broad range of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
quinazolin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h1-5,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUABCIJINPMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343414 | |
Record name | 5-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-88-9 | |
Record name | 5-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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